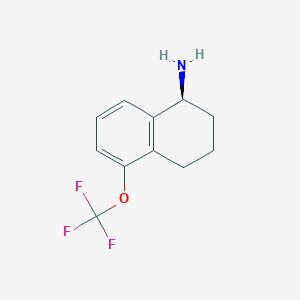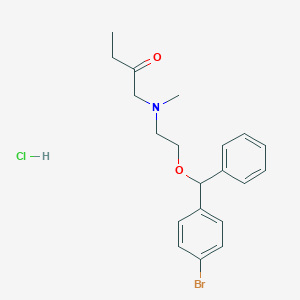
1,2,3,4-Tetrachloro-9-methoxyanthracene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4-Tetrachloro-9-methoxyanthracene is a chlorinated derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of four chlorine atoms and a methoxy group attached to the anthracene core. It has a molecular formula of C15H8Cl4O and a molecular weight of 346.035 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrachloro-9-methoxyanthracene typically involves the chlorination of 9-methoxyanthracene. The reaction is carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3) under controlled conditions to ensure selective chlorination at the 1,2,3,4-positions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring safety and environmental compliance.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,3,4-Tetrachloro-9-methoxyanthracene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can remove chlorine atoms or reduce the methoxy group.
Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of partially or fully dechlorinated anthracene derivatives.
Substitution: Formation of various substituted anthracenes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,2,3,4-Tetrachloro-9-methoxyanthracene has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Industry: Utilized in the development of dyes and pigments due to its stable chromophore properties.
Wirkmechanismus
The mechanism of action of 1,2,3,4-Tetrachloro-9-methoxyanthracene involves its interaction with cellular components. The compound can intercalate into DNA, disrupting replication and transcription processes. It may also generate reactive oxygen species (ROS) that cause oxidative damage to cellular structures .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3,4-Tetrachloroanthracene: Lacks the methoxy group, making it less polar and potentially less reactive in certain chemical reactions.
9-Methoxyanthracene: Lacks the chlorine atoms, making it less reactive in substitution reactions but more suitable for certain oxidation reactions.
Uniqueness
1,2,3,4-Tetrachloro-9-methoxyanthracene is unique due to the combination of chlorine atoms and a methoxy group, which imparts distinct chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
61601-19-2 |
|---|---|
Molekularformel |
C15H8Cl4O |
Molekulargewicht |
346.0 g/mol |
IUPAC-Name |
1,2,3,4-tetrachloro-9-methoxyanthracene |
InChI |
InChI=1S/C15H8Cl4O/c1-20-15-8-5-3-2-4-7(8)6-9-10(15)12(17)14(19)13(18)11(9)16/h2-6H,1H3 |
InChI-Schlüssel |
VLBZVMAKJTYXQR-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C2C(=CC3=CC=CC=C31)C(=C(C(=C2Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Chloroimidazo[1,2-a]quinoxaline](/img/structure/B13149192.png)

![6-Chloro-2-[(ethylsulfanyl)methyl]pyrimidine-4-carboxylic acid](/img/structure/B13149199.png)
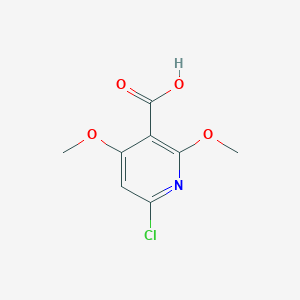
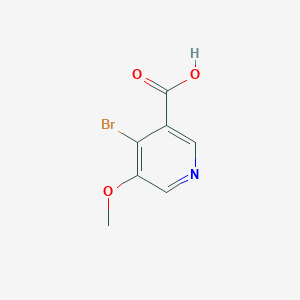
![2-[7,7-Dihexyl-10-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13149222.png)
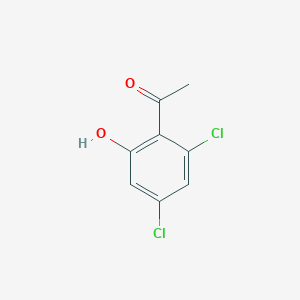



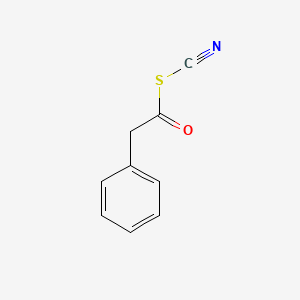
![2',3',4',5',6'-Pentafluoro-3-((E)-(((1R,2R)-2-(((2',3',4',5',6'-pentafluoro-2-hydroxy-[1,1'-biphenyl]-3-yl)methyl)amino)cyclohexyl)imino)methyl)-[1,1'-biphenyl]-2-ol](/img/structure/B13149251.png)
